molecular formula C8H10ClSi B14752235 Silane, (3-chlorophenyl)dimethyl- CAS No. 2083-13-8

Silane, (3-chlorophenyl)dimethyl-

Cat. No.: B14752235
CAS No.: 2083-13-8
M. Wt: 169.70 g/mol
InChI Key: IJRZUCTYCBOYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (3-chlorophenyl)dimethyl- is an organosilicon compound with the molecular formula C₈H₁₁ClSi and a molecular weight of 170.71 g/mol . This compound is characterized by the presence of a silicon atom bonded to a 3-chlorophenyl group and two methyl groups. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3-chlorophenyl)dimethyl- typically involves the reaction of chlorobenzene with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Silane, (3-chlorophenyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Silane, (3-chlorophenyl)dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (3-chlorophenyl)dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (3-chlorophenyl)dimethyl- involves its ability to form strong bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial in its applications in surface modification and as a coupling agent .

Comparison with Similar Compounds

Similar Compounds

  • Dichlorodimethylsilane
  • Octadecyltrichlorosilane
  • Trimethylchlorosilane

Comparison

Silane, (3-chlorophenyl)dimethyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties compared to other silanes. For example, dichlorodimethylsilane and trimethylchlorosilane lack the aromatic ring, making them less reactive in certain substitution reactions. Octadecyltrichlorosilane, on the other hand, has a long alkyl chain, which makes it more suitable for applications requiring hydrophobic properties .

Properties

CAS No.

2083-13-8

Molecular Formula

C8H10ClSi

Molecular Weight

169.70 g/mol

InChI

InChI=1S/C8H10ClSi/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

IJRZUCTYCBOYNI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.